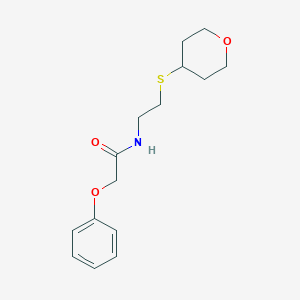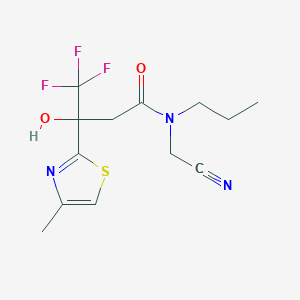![molecular formula C17H16N4OS B2546756 N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1903169-05-0](/img/structure/B2546756.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various similar compounds with potential biological applications, which can provide insights into the analysis of the compound . These compounds are primarily benzamide derivatives with potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets , and antipyrine derivatives with significant intermolecular interactions and stabilization contributions from electrostatic energy .
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials such as 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug of great interest in drug chemistry . Another synthesis method reported involves cyclization reactions, saponification, and condensation steps to create pyrazolo[1,5-a]pyrimidine derivatives . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions to incorporate the bipyridin and thiazole moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, which reveals the presence of hydrogen bonds and π-interactions that stabilize the crystal packing . These findings suggest that similar analyses could be conducted on "this compound" to understand its molecular geometry, intermolecular interactions, and potential binding sites for biological targets.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with biological targets such as human recombinant alkaline phosphatase and ecto-5'-nucleotidases, where the compounds exhibit inhibitory potential . Additionally, the antimicrobial activity of novel N-aryl piperazine derivatives has been evaluated, showing potential against various bacterial and fungal strains . These reactions indicate that "this compound" may also interact with similar biological targets and possess biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, related compounds have been evaluated for their anticancer activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . These studies suggest that the compound could also be analyzed for its solubility, stability, and potential efficacy as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds with structures similar to "N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide" have been investigated for their potent antitumor activities. For example, derivatives of thiazole-5-carboxamides have shown excellent antiproliferative activity against both hematological and solid tumor cell lines, with certain compounds demonstrating complete tumor regressions in xenograft models of chronic myelogenous leukemia (CML) due to their dual Src/Abl kinase inhibition properties (Lombardo et al., 2004).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of related compounds, such as N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, have been explored. These compounds exhibit promising activity against various microorganisms and show significant radical scavenging and ferrous ion chelating activities, highlighting their potential in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Catalysis and Synthesis
In catalysis, compounds containing bipyridine and thiazole moieties have been utilized to develop bimetallic composite catalysts for efficient synthesis in aqueous media. Such catalysts have been applied in the Suzuki reaction, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, suggesting potential applications in organic synthesis and pharmaceutical manufacturing (Bumagin et al., 2019).
Corrosion Inhibition
Investigations into the inhibitory effects of bipyrazole compounds, which share functional groups with "this compound," have demonstrated their efficacy in protecting pure iron from corrosion in acidic media. Such studies underscore the compound's potential utility in material science, particularly in corrosion prevention and control (Chetouani et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-9-13-5-7-19-15(8-13)14-4-3-6-18-10-14/h3-8,10H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVBKSDDGAXTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)
![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)




![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)